N-methyl-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide
Description
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Properties
IUPAC Name |
N-methyl-2-(4-oxo-7-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2S/c1-28(19-13-7-3-8-14-19)20(31)17-30-24(32)22-23(21(27-30)18-11-5-2-6-12-18)33-25(26-22)29-15-9-4-10-16-29/h2-3,5-8,11-14H,4,9-10,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPMDYILUJDUSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CC=C4)SC(=N3)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide is a complex organic compound with potential therapeutic applications. Its unique structure incorporates thiazole and pyridazine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 459.6 g/mol. The compound features a thiazolo[4,5-d]pyridazine core, which is significant in medicinal chemistry for its ability to interact with various biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antitumor Activity
Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to N-methyl-2-(4-oxo-7-phenyl...) have shown promising results against various cancer cell lines. In vitro assays revealed IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating enhanced efficacy in inhibiting tumor growth .
2. Anticonvulsant Properties
Thiazole-containing compounds have been noted for their anticonvulsant activity. Research suggests that modifications to the thiazole ring can enhance this effect. For example, certain derivatives demonstrated the ability to eliminate tonic extensor phases in animal models, suggesting a potential role in epilepsy management .
3. Antibacterial and Antifungal Activity
The compound's antibacterial properties have been evaluated against both Gram-positive and Gram-negative bacteria. Studies reported minimum inhibitory concentration (MIC) values indicating effective antibacterial action comparable to established antibiotics . Additionally, antifungal activity has been observed, making it a candidate for treating fungal infections .
The mechanisms through which N-methyl-2-(4-oxo-7-phenyl...) exerts its biological effects are multifaceted:
Antitumor Mechanism
The antitumor activity is believed to result from the compound's interaction with apoptotic pathways, particularly through inhibition of Bcl-2 proteins that regulate cell survival . Molecular dynamics simulations have shown that the compound binds effectively to Bcl-2, disrupting its function and promoting apoptosis in cancer cells .
Anticonvulsant Mechanism
The anticonvulsant effect is hypothesized to involve modulation of neurotransmitter systems, particularly by enhancing GABAergic signaling or inhibiting excitatory neurotransmission .
Antibacterial Mechanism
The antibacterial mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways critical for bacterial survival .
Case Studies
Several case studies highlight the efficacy of N-methyl derivatives in clinical and preclinical settings:
- Antitumor Efficacy : A study involving a derivative similar to N-methyl-2-(4-oxo...) showed a 70% reduction in tumor size in xenograft models compared to controls.
- Epilepsy Treatment : Clinical trials assessing the anticonvulsant effects demonstrated significant seizure reduction in patients with refractory epilepsy when treated with thiazole derivatives.
- Infection Management : A case series reported successful treatment outcomes in patients with resistant bacterial infections using compounds from the same chemical family.
Scientific Research Applications
The compound exhibits significant biological activity, particularly in cancer research. Its structure suggests potential efficacy against various types of cancer through mechanisms such as apoptosis induction and cell cycle modulation.
Anticancer Properties
Recent studies have demonstrated the compound's antiproliferative effects against several human cancer cell lines. Notably, derivatives of thiazolo[4,5-d]pyridazine have shown promising cytotoxicity:
- MGC-803 (Gastric Cancer Cell Line): IC50 = 4.64 μM
- HGC-27 (Gastric Cancer Cell Line): IC50 = 5.07 μM
These findings indicate that modifications to the thiazole and pyridazine moieties can enhance biological activity, making this compound a candidate for further development in cancer therapies.
Structure-Activity Relationship (SAR)
The structure-activity relationship for this compound highlights the influence of substituents on its anticancer efficacy:
- Electron-donating groups in the phenyl ring significantly enhance cytotoxicity.
- Modifications such as methyl or ethyl substitutions improve activity against cancer cell lines.
- The integrity of the thiazole ring is essential for maintaining biological activity.
Mechanistic Insights
The mechanism of action for N-methyl-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide involves:
- Induction of Apoptosis: The compound triggers programmed cell death in cancer cells.
- Inhibition of Key Enzymes: It inhibits enzymes involved in DNA synthesis and repair, leading to cell cycle arrest.
Comparative Analysis with Related Compounds
To contextualize the efficacy of this compound, a comparison with related thiazolo derivatives is essential:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MGC-803 | 4.64 |
| Compound B | HGC-27 | 5.07 |
| Compound C | A549 (Lung) | <10 |
| Compound D | CCRF-CEM | <10 |
This comparative analysis underscores the potential of N-methyl-2-(4-oxo-7-phenyl...) as a potent anticancer agent.
Case Studies and Experimental Findings
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- In Vitro Studies: Laboratory tests have shown that derivatives exhibit significant cytotoxic effects on various cancer cell lines.
- Animal Models: Preliminary studies using animal models indicate promising results in tumor reduction and improved survival rates.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction yields be optimized?
The synthesis involves multi-step protocols, including:
- Thiazole ring formation : Use of P₂S₅ or Lawesson’s reagent to cyclize precursor molecules into the thiazolo[4,5-d]pyridazinone core .
- Acetamide coupling : Reacting intermediates with acyl chlorides or active esters under Schotten-Baumann conditions .
- Piperidine substitution : Nucleophilic displacement at the 2-position of the thiazolo ring using piperidine in polar aprotic solvents (e.g., DMF) . Optimization: Use design of experiments (DoE) to assess variables like temperature, solvent polarity, and stoichiometry. For example, fractional factorial designs can reduce trial runs while identifying yield-critical factors .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Structural validation : High-resolution mass spectrometry (HRMS) for molecular weight confirmation, complemented by ¹H/¹³C NMR to resolve substituent positions (e.g., distinguishing N-methyl vs. phenylacetamide groups) .
- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254–280 nm) using C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) .
Q. What are the solubility and stability profiles under physiological conditions?
- Solubility : Test in PBS (pH 7.4) and DMSO using nephelometry. Thiazolo-pyridazine derivatives often show limited aqueous solubility (<50 µM), necessitating formulation with cyclodextrins or lipid-based carriers .
- Stability : Monitor via accelerated degradation studies (40°C, 75% RH) and LC-MS to identify hydrolytic or oxidative degradation products (e.g., cleavage of the acetamide bond) .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity in kinase inhibition assays?
- SAR strategies : Replace the piperidin-1-yl group with morpholino or pyrrolidino moieties to alter steric/electronic interactions with kinase ATP-binding pockets .
- Computational guidance : Perform molecular docking (AutoDock Vina) and MD simulations to predict binding affinities for kinases like EGFR or CDK2 .
- Validation : Use competitive ATPase assays (e.g., ADP-Glo™) to quantify IC₅₀ shifts post-modification .
Q. How do contradictory reports on its antimicrobial activity arise, and how can they be resolved?
- Source of variability : Differences in bacterial strains (e.g., Gram-negative vs. Gram-positive), efflux pump expression, or assay conditions (aerobic/anaerobic) .
- Resolution :
- Standardize testing using CLSI guidelines with ATCC reference strains.
- Pair MIC determinations with time-kill assays to distinguish bacteriostatic vs. bactericidal effects .
- Validate target engagement via β-lactamase inhibition or membrane depolarization assays (e.g., DiSC3(5) fluorescence) .
Q. What experimental designs are optimal for evaluating its anti-proliferative mechanisms in cancer cells?
- Phenotypic screening : Use 3D spheroid models (e.g., HCT-116 colorectal cancer) with viability readouts (CellTiter-Glo®) and apoptosis markers (Annexin V/PI) .
- Mechanistic studies :
- RNA-seq to identify dysregulated pathways (e.g., PI3K/AKT, MAPK).
- CRISPR-Cas9 knockout of putative targets (e.g., survivin or Bcl-2) to confirm on-target effects .
- Resistance modeling : Long-term exposure to sublethal doses to assess adaptive mutations via whole-exome sequencing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
